molecular formula C15H21N3O4S B6523742 N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide CAS No. 1105228-70-3

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B6523742
CAS No.: 1105228-70-3
M. Wt: 339.4 g/mol
InChI Key: GTMBMBFZMOBDEI-UHFFFAOYSA-N
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Description

N'-[5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide is a synthetic organic compound featuring a 1,1-dioxothiazolidine core linked to a substituted phenyl group and an ethanediamide moiety.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-13-9-12(6-5-11(13)3)18-7-4-8-23(18,21)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMBMBFZMOBDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives documented in the evidence:

Compound Name Key Structural Features Molecular Weight Notable Substituents Source
N'-[5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide (Target) 1,1-Dioxothiazolidine, ethanediamide with isopropyl group, methylphenyl linker Not provided Propan-2-yl ethanediamide -
BG01785 1,1-Dioxothiazolidine, 4-methoxyphenylacetamide, methylphenyl linker 374.454 4-Methoxyphenylacetamide
BG15272 1,1-Dioxothiazolidine, methanesulfonamide, difluorophenyl group 416.4626 2,5-Difluorophenylmethanesulfonamide
BMS-387032 Oxazole-thiazole core, piperidinecarboxamide 416.53 (approx.) tert-Butyl oxazole, piperidinecarboxamide

Key Observations:

  • Core Heterocycles: The target compound and BG01785/BG15272 share the 1,1-dioxothiazolidine ring, which is absent in BMS-387032 (oxazole-thiazole core).
  • Substituent Effects :
    • The isopropyl ethanediamide in the target compound may reduce metabolic oxidation compared to BG01785’s 4-methoxyphenylacetamide, which could undergo demethylation .
    • BG15272’s methanesulfonamide group introduces strong electron-withdrawing properties, likely enhancing binding to charged protein residues, a feature absent in the target compound .
    • BMS-387032’s piperidinecarboxamide and tert-butyl groups contribute to CDK2 selectivity and oral bioavailability, suggesting that similar modifications in the target compound could optimize pharmacokinetics .

Inferred Pharmacological Properties

  • Kinase Inhibition Potential: BMS-387032’s CDK2/cycE inhibition (IC₅₀ = 48 nM) highlights the relevance of heterocyclic cores in kinase targeting. The target compound’s thiazolidine ring may interact with ATP-binding pockets, though selectivity over other kinases (e.g., CDK1/4) remains speculative .
  • ADME Profile :
    • The isopropyl group may improve oral bioavailability compared to BG01785’s methoxy group, which could undergo phase I metabolism.
    • The dioxo group’s polarity may reduce plasma protein binding (cf. BMS-387032’s 63–69% binding), enhancing free drug concentration .

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